

Commercial Suppliers and Technical Applications of m-PEG13-azide: An In-depth Guide

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Compound of Interest

Compound Name: *m*-PEG13-azide

Cat. No.: B11931123

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG13-azide**, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines commercial sources for this reagent, presents its key technical specifications, and details experimental protocols for its application in widely used bioorthogonal chemistry techniques.

Introduction to m-PEG13-azide

m-PEG13-azide is a polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a terminal azide group. The PEG chain, consisting of 13 ethylene glycol units, imparts increased hydrophilicity and biocompatibility to molecules it is conjugated with, which can enhance their solubility, stability, and pharmacokinetic profiles. The azide functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.^[1] Specifically, the azide moiety readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the stable ligation of **m-PEG13-azide** to molecules containing alkyne or strained cyclooctyne groups, respectively.^{[2][3]}

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer **m-PEG13-azide** for research and development purposes. The following table summarizes the key technical data from a selection of commercial vendors.

Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number	Additional Notes
MedchemExpress	HY-138717	98.0%	631.75	1239588-11-4	Billed as a PROTAC linker.
Conju-Probe	Not specified	>95%	632.74	1239588-11-4	Provided as a colorless oil to white solid, soluble in DCM, THF, DMF, and DMSO.
Ambeed	Not specified	Not specified	Not specified	Not specified	Provides NMR, HPLC, LC-MS, and UPLC data upon request.
BroadPharm	See related products	98% (for m-PEG3-azide)	Varies by PEG length	Varies by PEG length	Offers a range of m-PEG-azides with different PEG lengths.
MedKoo Biosciences	123671 (for Azido-PEG13-azide)	>98%	684.79	Not Available	This is a related di-azido PEG linker.
AChemBlock	Y231900 (for Amino-PEG13-azide)	95%	614.74	2803478-25-1	This is a related amino and azido functionalized PEG linker.

Biopharma
PEG

Varies

≥95%

Varies

Varies

Offers a wide range of mPEG-Azide products with different molecular weights.

Core Applications and Experimental Protocols

The primary utility of **m-PEG13-azide** lies in its ability to act as a hydrophilic linker in bioconjugation reactions. Its applications span from the PEGylation of proteins and peptides to enhance their therapeutic properties, to its use as a flexible linker in the synthesis of PROTACs.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

This protocol is a general guideline and may require optimization for specific molecules.

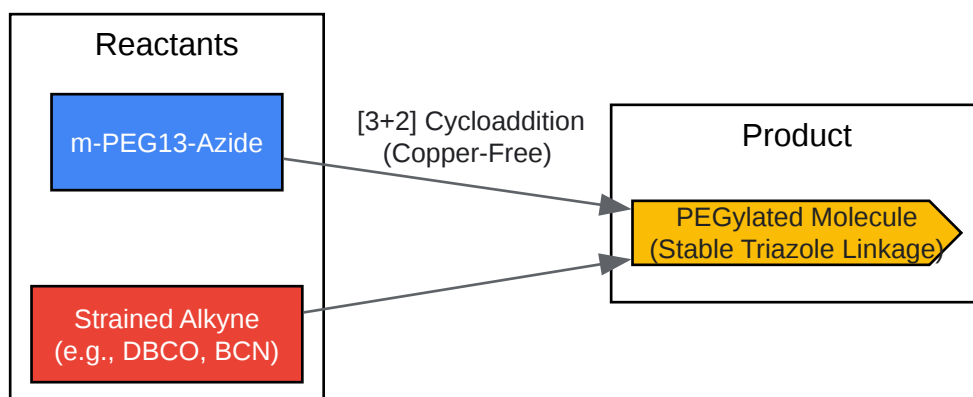
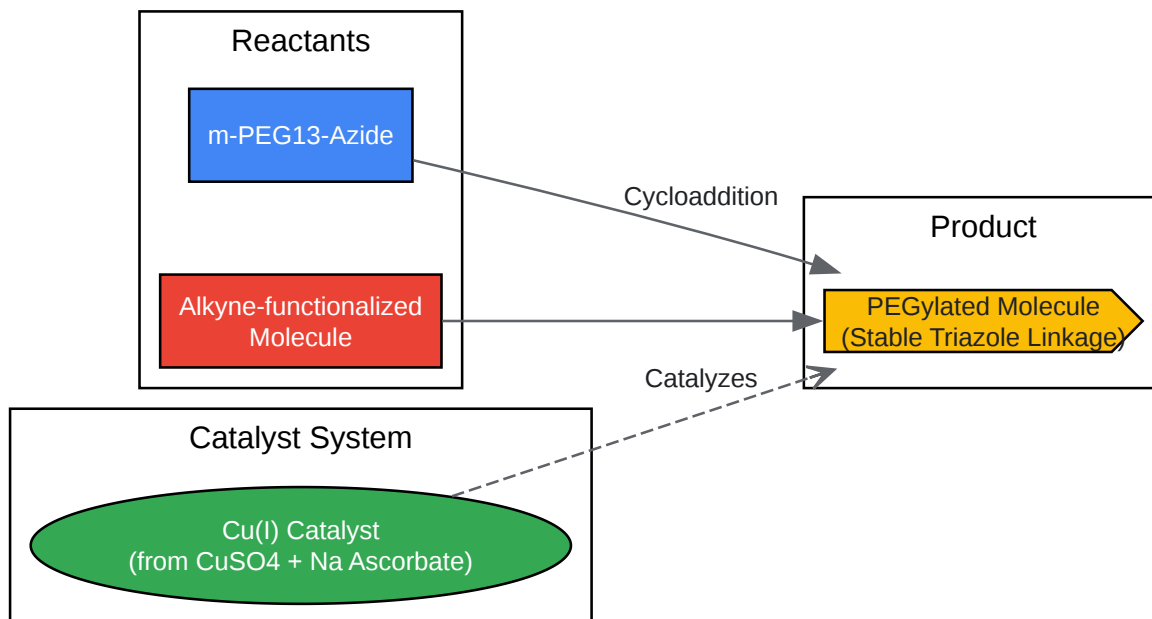
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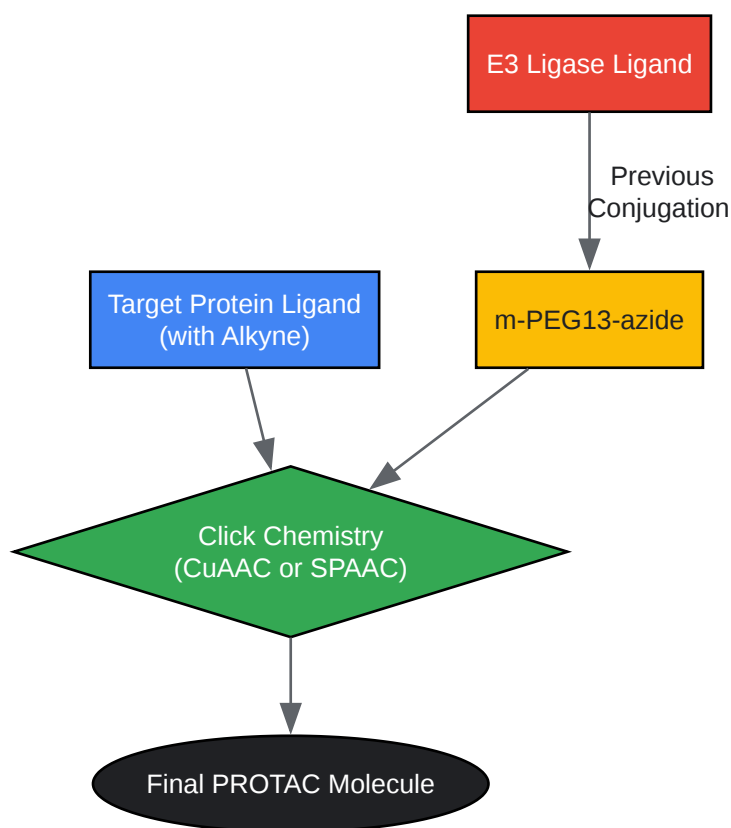
- **m-PEG13-azide**
- Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Solvent for dissolving reagents (e.g., DMSO, DMF, or water)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the alkyne-functionalized molecule in a suitable buffer.
 - Prepare a stock solution of **m-PEG13-azide** in DMSO or water.
 - Prepare a stock solution of CuSO₄ in water.
 - Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
 - Prepare a stock solution of the copper(I)-stabilizing ligand in water or DMSO.
- Reaction Setup:
 - In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess of **m-PEG13-azide** (typically 1.5-5 equivalents).
 - Add the copper(I)-stabilizing ligand to the mixture.
 - Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 μM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
- Reaction and Monitoring:
 - Gently mix the reaction and incubate at room temperature for 1-4 hours.
 - The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
- Quenching and Purification:
 - Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

- Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove excess reagents and byproducts.





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